molecular formula C12H9FN4 B8667601 8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B8667601
M. Wt: 228.22 g/mol
InChI Key: YORNFNIFRCMNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a useful research compound. Its molecular formula is C12H9FN4 and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

8-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H9FN4/c13-9-5-3-8(4-6-9)10-2-1-7-17-11(10)15-12(14)16-17/h1-7H,(H2,14,16)

InChI Key

YORNFNIFRCMNMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hydroxylamine hydrochloride (370 mg, 5.32 mmol) and N,N-diisopropylethylamine (543 μL, 3.19 mmol) in MeOH (2 mL) and EtOH (2 mL) was added a solution of N-(3-(4-fluoro-phenyl)-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea (340 mg, 1.06 mmol) in MeOH (2 mL) and EtOH (2 mL). The reaction mixture was stirred at room temperature for 1 hour and then at 60° C. for 3 hours. The solvents were evaporated and saturated aqueous NaHCO3 solution was added to the residue. The aqueous phase was extracted with CH2Cl2, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using dichloromethane/methanol (with 10% ammonia) as eluent. The title compound was obtained as a white solid (205 mg, 84%).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
543 μL
Type
reactant
Reaction Step One
Name
N-(3-(4-fluoro-phenyl)-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
84%

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